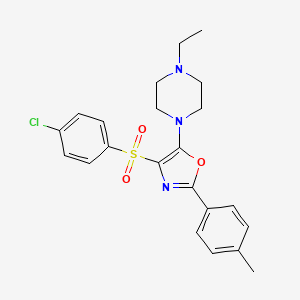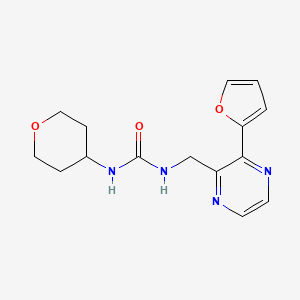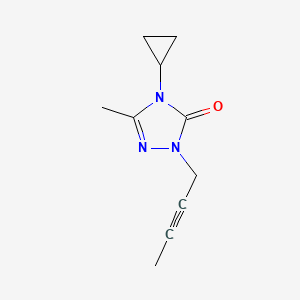![molecular formula C21H20N4O2S B2701402 3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243089-17-9](/img/structure/B2701402.png)
3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality 3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticoronavirus and Antitumoral Activity
Compounds similar to the one , specifically those featuring the [1,2,4]triazolo[3,4-b][1,3,4] thiadiazine derivatives, have been synthesized and tested for their antiviral and antitumoral activities. Structural variations on the phenyl moiety have shown to influence the biological properties, enabling tuning towards either antiviral or antitumoral activity. Notably, their antitumoral activity was attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).
Antibacterial Applications
Another research avenue explores the antibacterial properties of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria. These findings suggest that structural modifications in triazolo and oxadiazole moieties could yield compounds with significant antibacterial efficacy (Reddy et al., 2013).
Antimicrobial Agents
Further investigations into thiophene-based heterocycles, incorporating pyrazole, pyridine, and [1,2,4]triazolo[1,5-α]pyrimidine among others, have revealed their potential as potent antimicrobial agents. Specific compounds within this study showed superior activity against fungal strains like Aspergillus fumigates when compared to standard drugs (Mabkhot et al., 2016).
Development of Adenosine Receptor Antagonists
The 1,2,4-Triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a promising foundation for developing adenosine human receptor antagonists, particularly targeting the hA2A receptor subtype. Some derivatives have shown nanomolar affinity and high selectivity for the hA2A receptor, with potential therapeutic applications in neurodegenerative diseases like Parkinson's (Falsini et al., 2017).
Anticonvulsant Activity
Investigations into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have highlighted their potential as anticonvulsants. These compounds, through a series of synthetic modifications, have demonstrated potent activity against maximal electroshock-induced seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system, in particular, has been identified as a bioisostere of the purine ring, which is notable for its reduced propensity to cause emesis (Kelley et al., 1995).
Mécanisme D'action
Target of Action
The compound “3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a type of [1,2,4]triazolo[4,3-a]pyrazine derivative. Compounds in this class have been studied for their potential optical, electrochemical, and semiconductor properties .
Biochemical Pathways
Other [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have an unexpected quasi-reversible electroreduction peak .
Result of Action
Other [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to exhibit charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 v^-1 s^-1 .
Propriétés
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-7-8-15(2)16(11-14)13-28-21-23-22-19-20(26)24(9-10-25(19)21)17-5-4-6-18(12-17)27-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTETYEKNWHOADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)


![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)

![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)
